molecular formula C22H24N2O3 B610955 SPT Imidazo[1,2-a]piridina 1 CAS No. 1933533-18-6

SPT Imidazo[1,2-a]piridina 1

Número de catálogo: B610955
Número CAS: 1933533-18-6
Peso molecular: 364.44
Clave InChI: MMYRYMMKMUTPBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SPT Imidazopiridina 1: es un potente inhibidor de la serina palmitoil transferasa, una enzima involucrada en la biosíntesis de esfingolípidosHa demostrado una actividad biológica significativa, incluyendo la reducción de los niveles de ceramida plasmática y la modulación de los perfiles lipídicos in vivo .

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Research

Spt-IN-1 has been investigated for its role in neurodegenerative diseases, particularly hereditary sensory and autonomic neuropathy type 1 (HSAN1). Mutations in the SPTLC1 gene lead to altered enzyme activity, resulting in the production of toxic metabolites such as 1-deoxysphingolipids. These metabolites are implicated in neurotoxicity and disease progression.

Case Study: HSAN1 Variants

  • Findings: Research indicates that certain variants of SPTLC1 exhibit a dominant-negative effect on serine palmitoyltransferase activity, leading to increased levels of 1-deoxysphingolipids. This alteration correlates with symptoms such as sensory neuropathy and motor coordination issues in model organisms like C. elegans and mice .
  • Implications: The use of Spt-IN-1 may help mitigate the effects of these toxic metabolites, offering a potential therapeutic avenue for HSAN1 patients.

Cancer Research

Spt-IN-1’s ability to modulate sphingolipid metabolism also extends to cancer research. Sphingolipids play significant roles in cell signaling pathways related to proliferation and apoptosis.

Case Study: Tumor Growth Inhibition

  • Findings: In vitro studies have shown that inhibiting serine palmitoyltransferase with Spt-IN-1 can reduce tumor cell viability by altering sphingolipid profiles. This suggests a potential role for Spt-IN-1 in developing cancer therapies targeting sphingolipid metabolism .
  • Implications: The compound may be explored further as a therapeutic agent in specific cancer types where sphingolipid dysregulation is evident.

Metabolic Disorders

Spt-IN-1's impact on lipid metabolism positions it as a candidate for studying metabolic disorders, particularly those involving dysregulated sphingolipid levels.

Case Study: Diabetic Neuropathy

  • Findings: Elevated levels of 1-deoxysphingolipids have been observed in diabetic neuropathy models, linking them to sensory nerve damage. Spt-IN-1's inhibition of serine palmitoyltransferase could potentially normalize these levels and alleviate neuropathic symptoms .
  • Implications: Future studies may focus on the compound's effectiveness in clinical settings for managing diabetic neuropathy.

Data Tables

Application AreaKey FindingsPotential Impact
Neurodegenerative DiseasesInhibition of toxic metabolite production linked to HSAN1Therapeutic potential for HSAN1
Cancer ResearchReduced tumor cell viability through altered sphingolipid profilesDevelopment of novel cancer therapies
Metabolic DisordersNormalization of elevated 1-deoxysphingolipids in diabetic modelsManagement strategies for diabetic neuropathy

Análisis Bioquímico

Biochemical Properties

SPT Imidazopyridine 1 plays a significant role in biochemical reactions. It is known to interact with the enzyme serine palmitoyl transferase (SPT), acting as a potent inhibitor . This interaction involves the dose-dependent inhibition of the incorporation of 14 C-serine into ceramide .

Cellular Effects

SPT Imidazopyridine 1 has notable effects on various types of cells and cellular processes. It reduces plasma ceramide levels in vivo, which can influence cell function . Additionally, it has been observed to increase plasma HDL and reduce vLDL cholesterol levels in rats .

Molecular Mechanism

The molecular mechanism of action of SPT Imidazopyridine 1 involves its binding interactions with biomolecules and its effects on enzyme activity. As a potent SPT inhibitor, it prevents the enzyme from performing its normal function, which is to incorporate 14 C-serine into ceramide .

Temporal Effects in Laboratory Settings

It is known that it dose-dependently inhibits the incorporation of 14 C-serine into ceramide .

Dosage Effects in Animal Models

The effects of SPT Imidazopyridine 1 vary with different dosages in animal models. It has been observed to reduce plasma ceramide levels in vivo and also increase plasma HDL and reduce vLDL cholesterol levels in rats .

Metabolic Pathways

SPT Imidazopyridine 1 is involved in the metabolic pathway of ceramide synthesis, where it acts as an inhibitor of the enzyme serine palmitoyl transferase . This could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its role as an SPT inhibitor, it is likely to interact with this enzyme at its site of action .

Subcellular Localization

Given its role as an SPT inhibitor, it is likely to be found where this enzyme is located within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de SPT Imidazopiridina 1 típicamente involucra la condensación de 2-aminopiridina con varios sustratos, como aldehídos o compuestos carbonílicos. Un método común es la reacción de Groebke-Blackburn-Bienaymé, que involucra la condensación de tres componentes de 2-aminopiridina, un aldehído y un isonitrilo .

Métodos de producción industrial: La producción industrial de SPT Imidazopiridina 1 puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso típicamente incluye pasos como purificación, cristalización y control de calidad para cumplir con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: SPT Imidazopiridina 1 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de imidazopiridina sustituidos, que pueden exhibir actividades biológicas mejoradas o alteradas .

Mecanismo De Acción

SPT Imidazopiridina 1 ejerce sus efectos inhibiendo la serina palmitoil transferasa, una enzima que cataliza el primer paso en la biosíntesis de esfingolípidos. Al inhibir esta enzima, el compuesto reduce la producción de ceramidas, que están involucradas en varios procesos celulares. La reducción en los niveles de ceramida conduce a cambios en el metabolismo lipídico y tiene efectos terapéuticos potenciales en las enfermedades metabólicas y neurodegenerativas .

Comparación Con Compuestos Similares

Compuestos similares:

    Imidazo[1,2-a]piridina: Conocido por su amplia gama de actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

    Imidazo[1,5-a]piridina: Utilizado en la formación de complejos organometálicos y aplicaciones ópticas.

    Pirazolo[1,5-a]piridina: Exhibe propiedades neuroprotectoras y antiinflamatorias

Singularidad: SPT Imidazopiridina 1 es único debido a su potente inhibición de la serina palmitoil transferasa y su capacidad para modular el metabolismo lipídico. Esto lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas potenciales .

Actividad Biológica

Spt-IN-1 is a potent inhibitor of serine palmitoyltransferase (SPT), an enzyme critical in the de novo synthesis of sphingolipids. This compound has garnered attention due to its biological activity and potential therapeutic applications, particularly in neurodegenerative diseases and conditions linked to sphingolipid metabolism.

Spt-IN-1 inhibits SPT with an IC50 value of approximately 5 nM, demonstrating a strong dose-dependent effect on the incorporation of labeled substrates into sphingolipid pathways . By blocking SPT, Spt-IN-1 alters sphingolipid metabolism, which can have significant implications for various biological processes, including cell signaling and membrane dynamics.

Impact on Sphingolipid Metabolism

Research indicates that inhibition of SPT by Spt-IN-1 leads to a reduction in key sphingolipid metabolites. This reduction can affect cellular functions such as apoptosis, inflammation, and cell proliferation. For instance, studies have shown that decreased levels of dihydrosphingosine (dhSph) and ceramide (Cer) can result from the action of Spt-IN-1 in endothelial cells .

Case Study 1: Endothelial Cell Function

A study involving endothelial-specific knockout mice for the Sptlc1 gene demonstrated that the absence of SPT activity resulted in impaired vascular development and reduced pathological angiogenesis. The application of Spt-IN-1 in vitro showed similar effects, reinforcing the role of sphingolipids in endothelial function and development .

Case Study 2: Neurodegenerative Models

In models of hereditary sensory and autonomic neuropathy type 1 (HSAN1), where mutations in SPTLC1 lead to altered substrate preferences for SPT, treatment with Spt-IN-1 was shown to mitigate some neurotoxic effects associated with the accumulation of toxic metabolites like 1-deoxysphingolipids. These metabolites are linked to neurodegeneration due to their inability to be phosphorylated and degraded normally .

Research Findings Summary

Study Findings Implications
Endothelial Cell StudyInhibition of SPT led to reduced vascular developmentHighlights importance of sphingolipids in vascular health
HSAN1 ModelsTreatment with Spt-IN-1 reduced neurotoxic metabolitesPotential therapeutic avenue for neurodegenerative diseases

Propiedades

IUPAC Name

2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-3-4-5-6-20(25)18-14-19(22-23-11-12-24(22)15-18)17-9-7-16(8-10-17)13-21(26)27/h7-12,14-15H,2-6,13H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYRYMMKMUTPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spt-IN-1
Reactant of Route 2
Spt-IN-1
Reactant of Route 3
Spt-IN-1
Reactant of Route 4
Spt-IN-1
Reactant of Route 5
Spt-IN-1
Reactant of Route 6
Spt-IN-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.